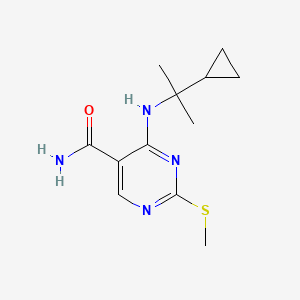
4-(2-cyclopropylpropan-2-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-cyclopropylpropan-2-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-cyclopropylpropan-2-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from simple precursors like urea and β-diketones.
Introduction of the Methylthio Group: Using methylthiolating agents such as methyl iodide.
Amination: Introducing the cyclopropylpropan-2-yl group through nucleophilic substitution reactions.
Carboxamide Formation: Converting the intermediate to the final carboxamide form using appropriate reagents like ammonia or amines.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
4-(2-cyclopropylpropan-2-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible development as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. Generally, pyrimidine derivatives can act by:
Inhibiting Enzymes: Binding to active sites and blocking substrate access.
Modulating Receptors: Acting as agonists or antagonists to various receptors.
Interfering with DNA/RNA: Binding to nucleic acids and affecting replication or transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-(methylthio)pyrimidine-5-carboxamide: Lacks the cyclopropylpropan-2-yl group.
2-(Methylthio)-4-(propylamino)pyrimidine-5-carboxamide: Different alkyl group on the amino substituent.
4-((2-Cyclopropylpropan-2-yl)amino)-2-(ethylthio)pyrimidine-5-carboxamide: Ethylthio instead of methylthio group.
Uniqueness
The unique combination of the cyclopropylpropan-2-yl group and the methylthio group in 4-(2-cyclopropylpropan-2-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide may confer distinct biological properties, such as increased binding affinity to certain targets or enhanced metabolic stability.
Propiedades
Fórmula molecular |
C12H18N4OS |
|---|---|
Peso molecular |
266.37 g/mol |
Nombre IUPAC |
4-(2-cyclopropylpropan-2-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H18N4OS/c1-12(2,7-4-5-7)16-10-8(9(13)17)6-14-11(15-10)18-3/h6-7H,4-5H2,1-3H3,(H2,13,17)(H,14,15,16) |
Clave InChI |
OCQBSVMISUENCB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1CC1)NC2=NC(=NC=C2C(=O)N)SC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














